molecular formula C8H12N2O3 B3289972 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester CAS No. 86241-34-1

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester

Cat. No.: B3289972
CAS No.: 86241-34-1
M. Wt: 184.19 g/mol
InChI Key: WFYBYTMONXCPBQ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester (IUPAC name: 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate) is a methacrylate derivative featuring a polymerizable α,β-unsaturated ester group and a polar imidazolidinone moiety. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol and a minimum purity of 95% . The imidazolidinone group, a cyclic urea structure, enhances hydrogen-bonding capacity, making the compound valuable in copolymer applications for adhesives, coatings, and biomedical materials . Commercial aliases include Nourycryl MA 123 and 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)ethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-7(11)13-6-5-10-4-3-9-8(10)12/h2H,1,3-6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYBYTMONXCPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259063
Record name 2-(2-Oxo-1-imidazolidinyl)ethyl 2-propenoate
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86241-34-1
Record name 2-(2-Oxo-1-imidazolidinyl)ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86241-34-1
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Record name 2-(2-Oxo-1-imidazolidinyl)ethyl 2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester typically involves the reaction of methacrylic acid with 2-(2-oxo-1-imidazolidinyl)ethanol . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain a steady-state reaction environment. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Comparison with Similar Compounds

2-Propen-1-yl N-[2-(2-Oxo-1-imidazolidinyl)ethyl]carbamate (CAS 136474-66-3)

Structure : Replaces the methacrylate ester with a carbamate (urethane) linkage.
Key Differences :

  • Functional Group : Carbamates exhibit greater hydrolytic stability compared to esters, favoring applications in moisture-resistant coatings .
  • Reactivity : Reduced polymerization activity due to the absence of a methacrylate double bond.
  • Applications : Used as Sipomer WAM-IV in crosslinkable polymers for waterborne resins .

Ethyl 3-(1-Methyl-1H-imidazol-5-yl)-2-propenoate (CAS 67879-31-6)

Structure: Substitutes imidazolidinone with a methyl-substituted imidazole ring. Key Differences:

  • Molecular Weight : Lower (180.2 g/mol vs. 198.22 g/mol), impacting polymer glass transition temperature (Tg) .
  • Applications : Likely employed in electronic materials due to heterocyclic aromaticity .

2-Oxo-2-[[2-(2-Oxoimidazolidin-1-yl)ethyl]amino]ethyl Methacrylate (CAS 3089-23-4)

Structure: Adds a keto-amine spacer between the methacrylate and imidazolidinone groups. Key Differences:

  • Hydrogen Bonding: The additional amino and oxo groups increase polarity, enhancing adhesion to hydrophilic substrates .
  • Applications : Suitable for crosslinked hydrogels or drug delivery systems due to reactive amine sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound C₉H₁₄N₂O₃ 198.22 Methacrylate, imidazolidinone Coatings, adhesives
2-Propen-1-yl carbamate derivative C₇H₁₁N₃O₃ ~185.18* Carbamate, imidazolidinone Moisture-resistant resins
Ethyl 3-(1-methylimidazol-5-yl)-propenoate C₉H₁₂N₂O₂ 180.2 Ester, methylimidazole Electronic materials
Keto-amine methacrylate derivative C₁₁H₁₇N₃O₄ 255.27 Methacrylate, keto-amine Hydrogels, drug delivery

*Estimated based on structural formula.

Regulatory and Handling Considerations

  • The target compound is regulated under CAS 1341211-31-1 when used in polymer formulations, requiring compliance with global environmental standards .
  • Lab-grade analogs (e.g., Nourycryl MA 123) are restricted to research use; industrial-scale applications necessitate safety assessments for handling and disposal .

Biological Activity

2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester, also known as 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate, is a compound with significant biological activity. Its unique structural features, including the imidazolidinyl group, contribute to its reactivity and potential applications in various fields such as medicinal chemistry and materials science. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(2-oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate
  • Molecular Formula : C9H14N2O3
  • CAS Number : 86261-90-7
  • Molecular Weight : 186.22 g/mol
  • Melting Point : 110–111 °C

The biological activity of 2-propenoic acid derivatives often involves several mechanisms:

  • Enzyme Interactions : The ester group can undergo hydrolysis to release active components that interact with specific enzymes or receptors in biological systems.
  • Stabilization Effects : The imidazolidinyl group may stabilize the compound and enhance its reactivity, potentially affecting cellular targets.
  • Polymerization Potential : The propenoic acid moiety allows for polymerization, which can be utilized in drug delivery systems or as a scaffold for biomaterials.

Antimicrobial Activity

Research has indicated that compounds similar to 2-propenoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that methacrylate derivatives can inhibit bacterial growth by disrupting cell membranes or inhibiting vital metabolic pathways.

Anticonvulsant Properties

A related study highlighted the anticonvulsant activities of imidazolidinyl derivatives. These compounds were found to bind competitively at excitatory amino acid receptors, suggesting potential therapeutic applications in treating epilepsy or neurodegenerative disorders .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For example, propionic acid derivatives have shown potential in reducing the production of pro-inflammatory cytokines .

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that methacrylate derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.
Anticonvulsant Activity Research on imidazolidinyl compounds revealed that they possess nanomolar binding affinity at AMPA receptors, suggesting their potential use in anticonvulsant therapies .
Inflammation Modulation A study indicated that similar compounds could inhibit lipolysis and de novo lipogenesis in adipocytes, contributing to their anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester?

  • Methodological Answer : The esterification of 2-(2-oxo-1-imidazolidinyl)ethanol with acrylic acid derivatives (e.g., acryloyl chloride) under inert conditions (N₂ atmosphere) is a common approach. Catalysts such as DMAP (4-dimethylaminopyridine) or H₂SO₄ can accelerate the reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures purity. Monitor reaction progress using TLC or HPLC to optimize yield and minimize side products (e.g., dimerization of acrylic acid) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., imidazolidinone NH, ester carbonyl, and acrylate vinyl protons).
  • FT-IR : Confirm ester C=O (~1720 cm⁻¹) and imidazolidinone carbonyl (~1680 cm⁻¹) stretches.
  • HRMS : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of imidazolidinone ring).
    Cross-reference with computational spectra (DFT) to resolve ambiguities .

Q. How can researchers mitigate hydrolysis of the ester group during storage or reaction?

  • Methodological Answer : Store the compound in anhydrous solvents (e.g., THF, DMF) under nitrogen at –20°C. Avoid aqueous workup unless necessary; use mild bases (e.g., NaHCO₃) during purification. For reactions in aqueous media, employ phase-transfer catalysts or micellar systems to stabilize the ester .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for polymerization of this acrylate derivative?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model radical or anionic polymerization initiation. Compare activation energies of propagation steps to predict regioselectivity. Pair computational data with experimental kinetics (e.g., DSC for exotherm monitoring) to validate mechanisms. ICReDD’s hybrid computational-experimental frameworks are effective for iterative optimization .

Q. How to resolve discrepancies between predicted (computational) and observed (experimental) reaction outcomes?

  • Methodological Answer :

  • Step 1 : Re-examine computational assumptions (e.g., solvent effects, transition state approximations) using implicit/explicit solvation models (SMD, COSMO-RS).
  • Step 2 : Conduct isotopic labeling (e.g., ¹⁸O in ester groups) to trace mechanistic pathways.
  • Step 3 : Apply multivariate statistical analysis (e.g., PCA) to correlate reaction variables (temperature, catalyst loading) with product distribution. Cross-disciplinary collaboration between synthetic and computational teams is critical .

Q. What advanced reactor designs improve scalability for continuous synthesis?

  • Methodological Answer : Microreactors with precise temperature control (e.g., flow chemistry setups) minimize exothermic risks during acrylate polymerization. Implement real-time process analytical technology (PAT), such as inline Raman spectroscopy, to monitor monomer conversion. CRDC’s guidelines (RDF2050108, RDF2050112) recommend modular reactors for rapid parameter adjustment .

Q. How to profile and quantify impurities in synthesized batches of the compound?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted imidazolidinone or acrylic acid dimers) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • NMR Relaxometry : Identify low-concentration species via ¹³C relaxation times.
  • Reference Standards : Use pharmacopeial protocols (e.g., USP40 Procedure 2 for ester impurities) to validate limits .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeAnalytical ToolReference
Temperature0–5°C (acrylation step)Inline IR monitoring
Catalyst Loading5 mol% DMAPTLC (Rf = 0.3 in EtOAc)
PurificationSilica gel (60–120 mesh)HPLC (95% purity cutoff)

Table 2 : Computational vs. Experimental Data Reconciliation Workflow

StepActionTool/TechniqueOutcome Metric
1DFT Transition State AnalysisGaussian 16Activation Energy (kcal/mol)
2Kinetic Isotope Effect (KIE) Studies²H/¹³C LabelingKIE Ratio
3Multivariate Regression of Reaction VariablesJMP® SoftwareR² Value for Model Fit

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester
Reactant of Route 2
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2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester

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